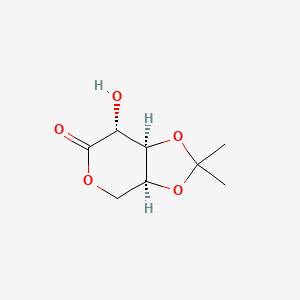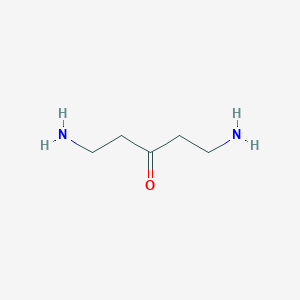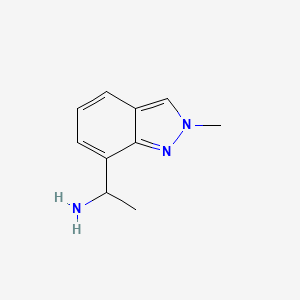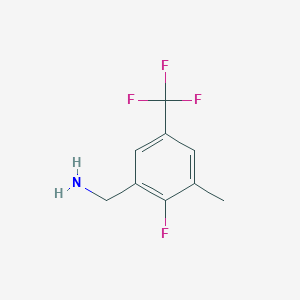![molecular formula C49H27NO B12080483 9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes multiple fused aromatic rings. PAHs are known for their stability and unique electronic properties, making them of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under high-temperature conditions, often using catalysts to facilitate the formation of the spiro structure. The reaction conditions may include:
Temperature: Typically between 150-250°C.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Solvents: Non-polar solvents like toluene or xylene to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of reduced aromatic systems.
Substitution: Electrophilic substitution reactions are common, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: HNO₃ in sulfuric acid for nitration; Cl₂ in the presence of a catalyst for halogenation.
Major Products
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Nitro-PAHs, halogenated PAHs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one is used as a model compound to study the electronic properties of PAHs. Its unique structure allows researchers to investigate the effects of spiro-conjugation on electronic transitions and stability.
Biology
In biological research, this compound is studied for its potential interactions with DNA and proteins. PAHs are known to intercalate with DNA, and this specific compound’s structure may offer insights into the mechanisms of mutagenicity and carcinogenicity.
Medicine
While not directly used as a therapeutic agent, this compound’s interactions with biological molecules make it a valuable tool in drug discovery and toxicology studies. Understanding its behavior can help in designing safer drugs and assessing environmental risks.
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism by which 9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one exerts its effects involves its ability to interact with aromatic systems in biological molecules. It can intercalate between DNA bases, disrupting normal cellular processes and potentially leading to mutations. The compound’s large, planar structure allows it to fit snugly between DNA strands, interfering with replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo[a,h]pyrene
- Dibenzo[a,i]pyrene
- Dibenzo[a,l]pyrene
- Dibenzo[e,l]pyrene
Uniqueness
Compared to these similar compounds, 9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one stands out due to its spiro structure, which introduces additional steric and electronic effects. This unique configuration can influence its reactivity and interactions with other molecules, making it a distinct subject of study in the field of PAHs.
Eigenschaften
Molekularformel |
C49H27NO |
|---|---|
Molekulargewicht |
645.7 g/mol |
IUPAC-Name |
16-pyren-1-ylspiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one |
InChI |
InChI=1S/C49H27NO/c51-44-27-43-48(38-17-4-2-15-35(38)44)50-47-37-16-3-1-12-31(37)39(26-42(47)49(43)40-18-7-5-13-33(40)34-14-6-8-19-41(34)49)32-24-22-30-21-20-28-10-9-11-29-23-25-36(32)46(30)45(28)29/h1-27H |
InChI-Schlüssel |
GYVIZGPXIHVMGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=CC=CC=C7C8=CC=CC=C68)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)



![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)

![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)

